molecular formula C14H15ClN2O3 B4767386 N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide

Cat. No. B4767386
M. Wt: 294.73 g/mol
InChI Key: ANWUFSGLEMDDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide, commonly known as Cl-IMAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Cl-IMAA is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Cl-IMAA is not fully understood. However, studies have suggested that Cl-IMAA may exert its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways involved in cancer cell growth, inflammation, and pain perception.
Biochemical and Physiological Effects:
Cl-IMAA has been shown to have various biochemical and physiological effects. Studies have reported that Cl-IMAA can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of pain-related genes. Additionally, Cl-IMAA has been found to have low toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

The advantages of using Cl-IMAA in lab experiments include its synthetic nature, good pharmacokinetic properties, and low toxicity. However, the limitations of using Cl-IMAA in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

Several future directions for the research on Cl-IMAA include the development of more efficient synthesis methods, the identification of its specific targets and signaling pathways, and the evaluation of its efficacy in preclinical and clinical trials. Additionally, the potential use of Cl-IMAA in combination with other drugs for the treatment of various diseases should be explored.
In conclusion, Cl-IMAA is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action and specific targets need to be further elucidated to fully understand its therapeutic effects. Further research is needed to evaluate its efficacy in preclinical and clinical trials.

Scientific Research Applications

Cl-IMAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. Several studies have reported the anti-cancer properties of Cl-IMAA, which inhibit the growth and proliferation of cancer cells. Additionally, Cl-IMAA has been found to possess anti-inflammatory properties, which can potentially be used in the treatment of various inflammatory diseases. Furthermore, Cl-IMAA has been shown to have analgesic effects, making it a potential candidate for the treatment of neuropathic pain.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-8-11(9(2)20-17-8)7-14(18)16-12-6-10(15)4-5-13(12)19-3/h4-6H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWUFSGLEMDDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide
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N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide
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N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide
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N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide
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N-(5-chloro-2-methoxyphenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide

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